4-Amino-isocinchomeronic acid CAS number and identification
4-Amino-isocinchomeronic acid CAS number and identification
An In-Depth Technical Guide to 4-Amino-isocinchomeronic Acid: Identification, Characterization, and Analysis
Introduction
4-Amino-isocinchomeronic acid, also known as 4-Aminopyridine-2,5-dicarboxylic acid, is a pyridine derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine core substituted with both an amino group and two carboxylic acid moieties, makes it a versatile building block for synthesizing more complex molecules, including novel ligands for metal-organic frameworks and potential pharmaceutical agents. The precise and unambiguous identification of this compound is paramount for any research or development application to ensure reproducibility, purity, and safety.
This guide provides a comprehensive overview of the essential analytical techniques required for the robust identification and characterization of 4-Amino-isocinchomeronic acid. As a Senior Application Scientist, the focus here is not merely on the protocols themselves, but on the underlying scientific principles that justify each step, ensuring a self-validating and reliable analytical workflow.
Part 1: Compound Identification and Physicochemical Properties
The foundational step in any study is the unequivocal confirmation of the molecule's identity. This involves consolidating data from various sources to build a complete profile.
Chemical Identity
A summary of the key identifiers for 4-Amino-isocinchomeronic acid is presented below.
| Identifier | Value | Source |
| Systematic Name | 4-Aminopyridine-2,5-dicarboxylic acid | IUPAC Nomenclature |
| Common Synonym | 4-Amino-isocinchomeronic acid | Derived from Parent Compound |
| CAS Number | 1260667-31-9 | BLD Pharm[1] |
| Molecular Formula | C₇H₆N₂O₄ | Calculated |
| Molecular Weight | 182.14 g/mol | Calculated |
| Canonical SMILES | C1=C(C(=NC=C1N)C(=O)O)C(=O)O | - |
Structural Representation
Caption: Structure of 4-Amino-isocinchomeronic acid.
Part 2: Spectroscopic and Chromatographic Characterization Workflow
A multi-technique approach is essential for irrefutable structural confirmation and purity assessment. The logical flow of this process ensures that each piece of data corroborates the others.
Caption: Logical workflow for compound identification.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is the gold standard for determining the purity of non-volatile organic compounds. For amino acids, reversed-phase HPLC is a robust choice.[2][3]
Principle: The compound is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention time is a characteristic of the compound under specific conditions, and the peak area is proportional to its concentration.
Detailed Protocol (Reversed-Phase HPLC-UV):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 260-265 nm, where the pyridine ring is expected to absorb.[4]
-
Sample Preparation: Dissolve a precisely weighed sample (approx. 1 mg/mL) in a suitable solvent (e.g., Water/DMSO). Filter through a 0.22 µm syringe filter before injection.
-
Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
Trustworthiness: This method is self-validating. Peak shape, retention time consistency across multiple injections, and comparison with a certified reference standard (if available) confirm the reliability of the analysis. For higher sensitivity, pre-column derivatization with reagents like o-phthalaldehyde (OPA) followed by fluorescence detection can be employed.[2][]
Mass Spectrometry (MS)
Principle: MS provides the exact mass of the molecule, which is one of the most definitive pieces of evidence for its identity. Electrospray ionization (ESI) is ideal for polar molecules like this one.
Expected Results:
-
Mode: ESI-Positive or ESI-Negative.
-
Expected Ion (Positive): [M+H]⁺ at m/z 183.03.
-
Expected Ion (Negative): [M-H]⁻ at m/z 181.02.
-
High-Resolution MS (HRMS): Should confirm the elemental composition (C₇H₆N₂O₄) with high accuracy (typically < 5 ppm mass error).
Causality: The presence of acidic (carboxylic) and basic (amino, pyridine nitrogen) sites makes the molecule amenable to ionization in both positive and negative modes, providing flexibility and confirmatory data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of a molecule, confirming atomic connectivity.[6][7]
¹H NMR (Proton NMR):
-
Solvent: DMSO-d₆ (chosen for its ability to dissolve polar compounds and to observe exchangeable protons).
-
Expected Signals:
-
Pyridine Protons: Two singlets (or narrow doublets depending on long-range coupling) in the aromatic region (δ 7.5-8.5 ppm). The specific chemical shifts are influenced by the electron-donating amino group and electron-withdrawing carboxyl groups.
-
Amine Protons (NH₂): A broad singlet, typically in the δ 5.0-7.0 ppm range. Its position is variable and depends on concentration and temperature.
-
Carboxylic Acid Protons (COOH): Two very broad singlets at δ > 12 ppm. These protons are acidic and exchangeable.
-
¹³C NMR (Carbon NMR):
-
Expected Signals:
-
Carboxyl Carbons (C=O): Two signals in the δ 165-175 ppm range.[7]
-
Pyridine Carbons: Five distinct signals in the δ 100-160 ppm range. The carbon attached to the amino group will be shifted upfield, while those attached to the carboxyl groups will be shifted downfield.
-
Infrared (IR) Spectroscopy
Principle: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[8][9]
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3200-3500 | N-H Stretch | Primary Amine |
| 2500-3300 (very broad) | O-H Stretch | Carboxylic Acid |
| ~1700 | C=O Stretch | Carboxylic Acid |
| ~1600, ~1500 | C=C and C=N Stretch | Aromatic (Pyridine) Ring |
| 1210-1320 | C-O Stretch | Carboxylic Acid |
Expertise: The very broad O-H stretch overlapping with C-H stretches is a hallmark of a carboxylic acid dimer formed via hydrogen bonding in the solid state. The presence of sharp N-H bands confirms the primary amine.
Part 3: Synthesis and Purification Overview
While numerous synthetic routes may exist, a plausible pathway can be adapted from established methods for similar structures, such as 4-aminonicotinic acid.[10] A key transformation involves introducing an amino group onto the pyridine ring, often via a Hofmann rearrangement of an amide precursor.
Caption: A plausible synthetic pathway to the target compound.
Purification: The primary method for purifying the final product would be recrystallization. Given the compound's polar and zwitterionic nature, a polar solvent system, such as water or an alcohol-water mixture, would be the logical starting point. Purity would be monitored throughout the process using the HPLC method described above.
Conclusion
The identification and characterization of 4-Amino-isocinchomeronic acid demand a systematic and multi-faceted analytical approach. By integrating data from HPLC for purity, Mass Spectrometry for molecular weight confirmation, NMR for structural connectivity, and IR for functional group analysis, researchers can establish a high degree of confidence in the identity and quality of their material. This rigorous validation is the bedrock of reliable and reproducible scientific research in drug development and materials science.
References
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Wikipedia . 4-Aminopyridine. [Link]
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Rose-Hulman Institute of Technology . IR Absorption Bands and NMR. [Link]
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Wikipedia . Pyridinedicarboxylic acid. [Link]
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Chemistry LibreTexts . 25.4: Analysis of Amino Acids. [Link]
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Arkivoc . Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. [Link]
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